3,5-Diacetoxy-4'-hydroxy stilbene

Catalog No.
S15754272
CAS No.
1246833-37-3
M.F
C18H16O5
M. Wt
312.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diacetoxy-4'-hydroxy stilbene

CAS Number

1246833-37-3

Product Name

3,5-Diacetoxy-4'-hydroxy stilbene

IUPAC Name

[3-acetyloxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] acetate

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C18H16O5/c1-12(19)22-17-9-15(10-18(11-17)23-13(2)20)4-3-14-5-7-16(21)8-6-14/h3-11,21H,1-2H3

InChI Key

YBTSXNIAKDYGPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC(=O)C

3,5-Diacetoxy-4'-hydroxy stilbene is a synthetic organic compound belonging to the stilbene family, characterized by its unique structure that includes two acetoxy groups at the 3 and 5 positions and a hydroxy group at the 4' position of the stilbene backbone. The molecular formula for this compound is C12H12O4, and its structure can be visualized as a biphenyl derivative with specific functional groups that enhance its chemical reactivity and biological activity.

This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its structural features contribute to its antioxidant properties, making it a subject of research in health-related studies.

Due to its functional groups:

  • Esterification: The acetoxy groups can be hydrolyzed under acidic or basic conditions, leading to the formation of 3,5-dihydroxy-4'-hydroxystilbene.
  • Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative, which can further react with nucleophiles.
  • Nitration: Similar to other phenolic compounds, it can undergo nitration reactions when treated with nitrous acid or nitrating agents, leading to the formation of nitro derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

3,5-Diacetoxy-4'-hydroxy stilbene exhibits notable biological activities:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals and reduce oxidative stress, making it a candidate for preventing oxidative damage in cells.
  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects: It may also exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines.

These biological activities make it a valuable subject for further pharmacological studies.

Several methods have been developed for synthesizing 3,5-diacetoxy-4'-hydroxy stilbene:

  • Acetylation of Hydroxy Stilbene: Starting from 4-hydroxy-stilbene, acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
  • Wittig Reaction: A common method involves the Wittig reaction between appropriate aldehydes and phosphonium ylids to form stilbene derivatives, followed by acetylation .
  • Heck Reaction: This method utilizes palladium-catalyzed coupling reactions to form stilbene derivatives from aryl halides and alkenes, followed by acetylation .

These methods allow for efficient synthesis of the compound with varying yields depending on the conditions used.

The applications of 3,5-diacetoxy-4'-hydroxy stilbene are diverse:

  • Pharmaceuticals: Due to its antioxidant and anticancer properties, it is being explored as a potential therapeutic agent in cancer treatment and prevention.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations aimed at reducing oxidative stress on skin cells.
  • Material Science: The compound's unique chemical structure allows it to be used in the development of new materials with specific optical or electronic properties.

Interaction studies involving 3,5-diacetoxy-4'-hydroxy stilbene have focused on its ability to interact with various biological targets:

  • Protein Binding: Research indicates that this compound may bind to certain proteins involved in oxidative stress response pathways, enhancing cellular defense mechanisms.
  • Synergistic Effects: Studies have shown that when combined with other antioxidants or chemotherapeutic agents, it may enhance their efficacy against cancer cells .

These interactions underline the importance of this compound in therapeutic contexts.

Several compounds share structural similarities with 3,5-diacetoxy-4'-hydroxy stilbene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Resveratrol3,4',5-trihydroxystilbeneKnown for extensive health benefits; strong antioxidant
Piceatannol3,3',4',5-tetrahydroxystilbeneExhibits stronger anti-inflammatory properties
4-HydroxychalconeContains a chalcone structurePotentially different biological activities
2-Hydroxy-1-naphthaldehydeNaphthalene-based structureUnique reactivity due to naphthalene ring

These compounds are significant for comparative studies regarding their biological activities and potential applications in medicine and industry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

312.09977361 g/mol

Monoisotopic Mass

312.09977361 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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